molecular formula C20H20IN3O3S B14130822 3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole

3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole

Cat. No.: B14130822
M. Wt: 509.4 g/mol
InChI Key: RUTPYTWJJYTMMT-UHFFFAOYSA-N
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Description

3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 3-position, a methylcarbamoyl group at the 2-position of the phenylthio substituent, and a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom of the indazole ring.

Preparation Methods

The synthesis of 3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and 2-(methylcarbamoyl)phenylthiol.

    Formation of Indazole Core: The indazole core is formed through a cyclization reaction, often involving a transition metal catalyst.

    Introduction of Boc Group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Iodination: The iodine atom is introduced at the 3-position using an iodinating reagent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole can undergo various chemical reactions:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylthio and carbamoyl groups.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free indazole.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids like trifluoroacetic acid for deprotection.

Scientific Research Applications

3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole involves its interaction with specific molecular targets. The iodine atom and the phenylthio group can participate in various binding interactions with proteins or enzymes, potentially inhibiting their activity. The Boc group, while typically used for protection during synthesis, can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar compounds to 3-iodo-6-(2-(methylcarbamoyl)phenylthio)-1H-1-Boc-indazole include:

    3-iodo-6-methylchromone: Another iodine-containing heterocycle with different functional groups and applications.

    3-iodo-6-nitro-1H-indazole: A related indazole compound with a nitro group instead of a phenylthio group.

    6-substituted indazoles: Various indazole derivatives with different substituents at the 6-position, each with unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H20IN3O3S

Molecular Weight

509.4 g/mol

IUPAC Name

tert-butyl 3-iodo-6-[2-(methylcarbamoyl)phenyl]sulfanylindazole-1-carboxylate

InChI

InChI=1S/C20H20IN3O3S/c1-20(2,3)27-19(26)24-15-11-12(9-10-13(15)17(21)23-24)28-16-8-6-5-7-14(16)18(25)22-4/h5-11H,1-4H3,(H,22,25)

InChI Key

RUTPYTWJJYTMMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I

Origin of Product

United States

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